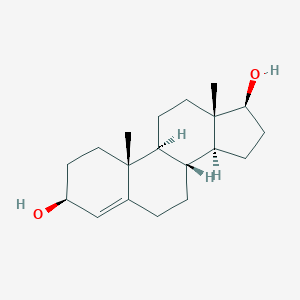
4-アンドロステンジオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
4-Androstenediol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various steroidal compounds.
Biology: Studied for its role in the biosynthesis of testosterone and its effects on androgen and estrogen receptors.
Medicine: Investigated for its potential use in hormone replacement therapy and as a performance-enhancing substance.
Industry: Utilized in the production of steroidal pharmaceuticals and supplements.
作用機序
Target of Action
4-Androstenediol primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. It plays a crucial role in the development and maintenance of masculine characteristics.
Mode of Action
4-Androstenediol interacts with its target, the androgen receptor, by acting as a weak partial agonist In the presence of full agonists like testosterone or dihydrotestosterone (DHT), 4-androstenediol can have antagonistic actions, behaving more like an antiandrogen .
Biochemical Pathways
4-Androstenediol is an intermediate in the biosynthesis of testosterone. It is converted to testosterone through a biochemical pathway that involves the reduction of the 17-keto group (by 17-hydroxysteroid dehydrogenases) and the oxidation of the 3-beta hydroxyl group to a 3-keto group (by 3-hydroxysteroid dehydrogenases) . This conversion rate is about 15.76%, almost triple that of 4-androstenedione, due to utilization of a different enzymatic pathway .
Result of Action
The primary result of 4-Androstenediol’s action is the production of testosterone, a key hormone in the development and maintenance of male secondary sexual characteristics . As a weak partial agonist of the androgen receptor, 4-Androstenediol can also induce androgenic effects, although to a lesser extent than testosterone .
生化学分析
Biochemical Properties
4-Androstenediol is converted to testosterone at a rate of about 15.76%, almost triple that of 4-androstenedione, due to utilization of a different enzymatic pathway . It interacts with enzymes, proteins, and other biomolecules in this conversion process .
Cellular Effects
4-Androstenediol has androgenic effects, acting as a weak partial agonist of the androgen receptor . Due to its lower intrinsic activity in comparison, in the presence of full agonists like testosterone or dihydrotestosterone (DHT), 4-Androstenediol has antagonistic actions, behaving more like an antiandrogen .
Molecular Mechanism
4-Androstenediol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted to testosterone through a specific enzymatic pathway .
Metabolic Pathways
4-Androstenediol is involved in the metabolic pathway that converts it to testosterone . It interacts with enzymes in this process .
準備方法
Synthetic Routes and Reaction Conditions: 4-Androstenediol can be synthesized from phytosterols through microbial transformation. Mycobacterium strains, such as Mycobacterium neoaurum, are commonly used for this purpose. The process involves the conversion of phytosterols to 4-androstene-3,17-dione, which is then further reduced to 4-androstenediol .
Industrial Production Methods: In industrial settings, the production of 4-androstenediol involves large-scale fermentation processes using genetically engineered Mycobacterium strains. These strains are optimized to enhance the yield and purity of the product. The fermentation process is followed by extraction and purification steps to obtain high-purity 4-androstenediol .
化学反応の分析
Types of Reactions: 4-Androstenediol undergoes various chemical reactions, including:
Oxidation: Conversion to 4-androstene-3,17-dione.
Reduction: Conversion from 4-androstene-3,17-dione to 4-androstenediol.
Substitution: Reactions involving the hydroxyl groups at positions 3 and 17.
Common Reagents and Conditions:
Oxidation: Commonly performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Typically carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: 4-androstene-3,17-dione.
Reduction: 4-androstenediol.
類似化合物との比較
5-Androstenediol: Another isomer of androstenediol, which is less androgenic and more estrogenic compared to 4-androstenediol.
Androstenedione: A precursor to both testosterone and estrone, with a different enzymatic pathway for conversion.
Dehydroepiandrosterone (DHEA): A steroid hormone that serves as a precursor to androstenediol and other androgens and estrogens
Uniqueness: 4-Androstenediol is unique due to its higher conversion rate to testosterone compared to other similar compounds. This makes it a more potent precursor for testosterone synthesis, which is why it is often preferred in research and industrial applications .
特性
CAS番号 |
1156-92-9 |
|---|---|
分子式 |
C19H30O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
(9S,10R,13S,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13?,14?,15-,16-,17?,18-,19-/m0/s1 |
InChIキー |
BTTWKVFKBPAFDK-UALLODJUSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |
異性体SMILES |
C[C@]12CC[C@H]3C([C@@H]1CCC2O)CCC4=CC(CC[C@]34C)O |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |
外観 |
Powder |
Key on ui other cas no. |
1156-92-9 |
物理的記述 |
Solid |
同義語 |
(3beta,17alpha)-4-androstene-3,17-diol (3beta,17beta)-4-androstene-3,17-diol 4-androstene-3 alpha,17 beta-diol 4-androstene-3,17-diol 4-androstene-3,17-diol, T(-3)-4-(14)C-labeled androst-4-ene-3,17-diol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















